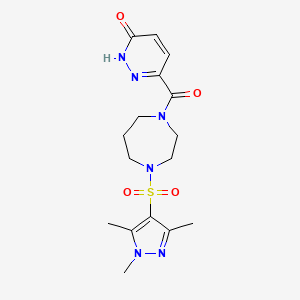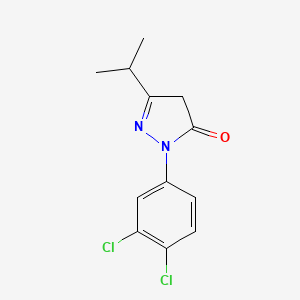
1-((3s,5s,7s)-adamantan-1-yloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3s,5s,7s)-adamantan-1-yloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a synthetic compound with potential applications across various scientific fields. It consists of an adamantane derivative linked to a dihydroisoquinoline moiety through a propanol chain, and is commonly studied for its complex structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the adamantane derivative. This involves the reaction of adamantanol with suitable halogenating agents under controlled conditions to yield the intermediate adamantyl halide. The subsequent step involves the coupling of this intermediate with 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol in the presence of a base, like potassium carbonate, to facilitate the substitution reaction, producing the target compound.
Industrial Production Methods: In industrial settings, similar methods are scaled up. The use of flow chemistry techniques, which allow for continuous synthesis, often optimizes the production. This method enhances yields and improves the purity of the final product while minimizing reaction times and costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the propanol group, converting it to the corresponding ketone.
Reduction: : The reduction of the ketone back to the alcohol form is possible using hydride donors like sodium borohydride.
Substitution: : The compound's adamantane moiety is relatively inert, but the dihydroisoquinoline ring can undergo substitution reactions, such as halogenation or nitration, under suitable conditions.
Common Reagents and Conditions
Oxidation: : Jones reagent or other chromium-based oxidizing agents.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenating agents like bromine or nitrating mixtures.
Major Products Formed
From Oxidation: : The corresponding ketone derivative.
From Reduction: : Regeneration of the original alcohol.
From Substitution: : Halogenated or nitrated derivatives of the dihydroisoquinoline moiety.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a scaffold for synthesizing a variety of derivatives with potentially unique properties. It provides insight into the reactivity of complex molecular structures and informs the design of new compounds for material science.
Biology and Medicine: Investigations into its biological activities are ongoing. Preliminary studies suggest it may interact with specific neurotransmitter pathways, offering potential as a lead compound for developing new therapeutic agents. It has shown promise in modulating certain biological responses, including anti-inflammatory and analgesic activities.
Industry: The compound’s stability and structural complexity make it a candidate for developing advanced materials, such as polymers with unique properties or novel catalysts.
Mecanismo De Acción
Molecular Targets and Pathways Involved: The compound's mechanism of action involves binding to specific receptors in the nervous system. Its adamantane core interacts with hydrophobic regions of these receptors, potentially modulating their activity. The dihydroisoquinoline moiety can engage in hydrogen bonding and π-π interactions, further stabilizing these interactions. These combined effects can alter neurotransmitter release or receptor sensitivity, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Similar compounds include other adamantane derivatives like amantadine and memantine, which are known for their neuroprotective and antiviral properties. Compared to these, 1-((3s,5s,7s)-adamantan-1-yloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride offers a unique combination of structural features, making it a distinct entity for potential therapeutic development.
List of Similar Compounds
Amantadine: : Primarily used as an antiviral and for Parkinson’s disease.
Memantine: : Used in treating Alzheimer’s disease.
Rimantadine: : Another antiviral agent related to amantadine.
Highlighting Its Uniqueness: Unlike its peers, the presence of the dihydroisoquinoline ring in this compound provides additional interaction sites, potentially leading to more selective and potent biological effects. This structural uniqueness positions it as a valuable compound for further exploration in drug development and material science.
Propiedades
IUPAC Name |
1-(1-adamantyloxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.ClH/c24-21(14-23-6-5-19-3-1-2-4-20(19)13-23)15-25-22-10-16-7-17(11-22)9-18(8-16)12-22;/h1-4,16-18,21,24H,5-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUHXJMRVKZXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride](/img/structure/B2825468.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B2825469.png)



![N-(3,4-difluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2825476.png)


![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)
![4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2825483.png)
![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)
methanone](/img/structure/B2825486.png)
![Ethyl 4-methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2825488.png)

